molecular formula C11H22N2O2 B13413006 4-ethyl-2-methyl-N'-propan-2-ylpentanediamide

4-ethyl-2-methyl-N'-propan-2-ylpentanediamide

Cat. No.: B13413006
M. Wt: 214.30 g/mol
InChI Key: CPTSSQYBZLNSDM-UHFFFAOYSA-N
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Description

Poly(N-isopropylacrylamide-co-acrylamide) is a copolymer composed of N-isopropylacrylamide and acrylamide. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST) around 32°C, where it transitions from a hydrophilic to a hydrophobic state .

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(N-isopropylacrylamide-co-acrylamide) can be synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide and acrylamide in the presence of an initiator such as ammonium persulfate and a catalyst like N,N,N’,N’-tetramethylethylenediamine . The reaction is typically carried out in an aqueous solution at a controlled temperature to achieve the desired copolymer composition.

Industrial Production Methods

In industrial settings, the copolymer is produced using similar free radical polymerization techniques but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. The copolymer is then purified and processed into various forms, such as hydrogels or films, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

Poly(N-isopropylacrylamide-co-acrylamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can introduce various functional groups, enhancing the copolymer’s properties .

Mechanism of Action

The mechanism by which Poly(N-isopropylacrylamide-co-acrylamide) exerts its effects is primarily based on its thermo-responsive properties. At temperatures below its LCST, the copolymer is hydrophilic and swells in water. Above the LCST, it becomes hydrophobic and collapses, expelling water. This behavior is exploited in various applications, such as drug delivery, where the copolymer can release drugs in response to temperature changes .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

4-ethyl-2-methyl-N'-propan-2-ylpentanediamide

InChI

InChI=1S/C11H22N2O2/c1-5-9(6-8(4)10(12)14)11(15)13-7(2)3/h7-9H,5-6H2,1-4H3,(H2,12,14)(H,13,15)

InChI Key

CPTSSQYBZLNSDM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C(=O)N)C(=O)NC(C)C

Origin of Product

United States

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